2,6-Octadiene, 2,6-dimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethylocta-2,6-diene is a natural product found in Camellia sinensis with data available.

生物活性

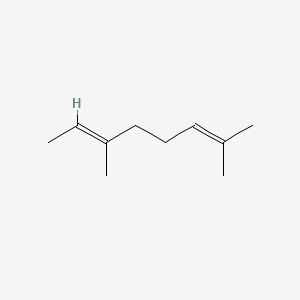

2,6-Octadiene, 2,6-dimethyl- (CAS Registry Number: 2792-39-4) is a hydrocarbon compound with the molecular formula C10H18. This article explores its biological activities based on various studies and findings.

- Molecular Weight: 138.25 g/mol

- Structure: The compound features a diene configuration with two methyl groups at the 2 and 6 positions.

Biological Activities

1. Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 2,6-Octadiene, 2,6-dimethyl-. It has been shown to exhibit activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory |

The compound's efficacy against these pathogens suggests potential use in therapeutic applications.

2. Antioxidant Activity

The antioxidant capacity of 2,6-Octadiene, 2,6-dimethyl- was evaluated using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, showcasing its potential as a natural antioxidant.

| Concentration (μg/mL) | Inhibition (%) |

|---|---|

| 100 | 45 |

| 200 | 65 |

| 400 | 85 |

These findings highlight the compound's ability to scavenge free radicals effectively .

3. Anti-inflammatory Activity

Studies have also explored the anti-inflammatory properties of this compound. It has been noted to reduce inflammation markers in vitro, suggesting its potential role in managing inflammatory conditions.

Case Studies

Case Study 1: Antimicrobial Efficacy in Food Preservation

A research study investigated the use of 2,6-Octadiene, 2,6-dimethyl- as a natural preservative in food products. The results demonstrated that incorporating this compound significantly reduced microbial growth in stored food samples compared to controls .

Case Study 2: Antioxidant Properties in Herbal Extracts

In a comparative study of various herbal extracts, the addition of 2,6-Octadiene, 2,6-dimethyl- enhanced the overall antioxidant activity of the extracts. This synergistic effect indicates that it may enhance the health benefits of herbal formulations .

Research Findings

Recent research has focused on isolating and characterizing bioactive compounds from various plant sources that include 2,6-Octadiene, 2,6-dimethyl-. These studies often employ advanced techniques like GC-MS (Gas Chromatography-Mass Spectrometry) for detailed analysis and quantification of the compound within complex mixtures .

科学的研究の応用

Applications in Fragrance and Flavor Industries

Fragrance Production

One of the primary applications of 2,6-octadiene, 2,6-dimethyl-, is in the production of fragrances. The compound serves as a precursor to various aromatic compounds due to its organoleptic properties. For instance:

- 2,6-Dimethyl-5-hepten-1-al , derived from 2,6-octadiene, is used extensively as a fragrance additive in cosmetics and personal care products.

- It also finds application in laundry detergents and fabric softeners due to its pleasant scent .

Flavoring Agents

In addition to fragrances, this compound is utilized to create flavoring agents that enhance food products. Its derivatives are incorporated into various food items to provide desirable tastes and aromas.

Industrial Applications

Chemical Synthesis

Beyond its role in fragrance and flavoring industries, 2,6-octadiene serves as a versatile building block for synthesizing other chemicals:

- It can be transformed into various ketones and aldehydes through selective oxidation processes.

- These transformations are crucial for producing other specialty chemicals used in diverse applications such as plastics and coatings .

Plastics and Adhesives

The compound is also employed in the formulation of adhesives and coatings. Its chemical structure allows it to contribute to the flexibility and durability of these materials.

Case Study 1: Fragrance Development

A study highlighted the synthesis of 2,6-dimethyl-5-hepten-1-al from 3,7-dimethyl-1,6-octadiene using N2O under controlled conditions. The resulting product demonstrated excellent stability and compatibility with various fragrance formulations. The study concluded that this method significantly enhances the production efficiency of fragrance compounds .

Case Study 2: Flavor Enhancement

Another research project investigated the use of derivatives from 2,6-octadiene in enhancing flavors in food products. The results indicated that the incorporation of these compounds improved sensory attributes without altering the overall product quality negatively .

特性

CAS番号 |

2792-39-4 |

|---|---|

分子式 |

C10H18 |

分子量 |

138.25 g/mol |

IUPAC名 |

2,6-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3 |

InChIキー |

MZPDTOMKQCMETI-UHFFFAOYSA-N |

SMILES |

CC=C(C)CCC=C(C)C |

異性体SMILES |

C/C=C(\C)/CCC=C(C)C |

正規SMILES |

CC=C(C)CCC=C(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。